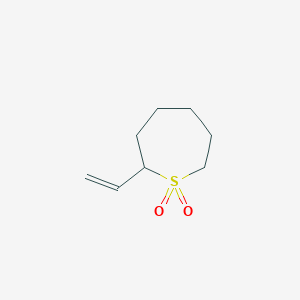
2-Ethenyl-1lambda~6~-thiepane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1lambda~6~-thiepane-1,1-dione is an organic compound belonging to the class of cyclic sulfones It features a seven-membered ring containing sulfur and a double bond, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1lambda~6~-thiepane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diene with sulfur dioxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-1lambda~6~-thiepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.
Substitution: The vinyl group in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-Ethenyl-1lambda~6~-thiepane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1lambda~6~-thiepane-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The vinyl group can participate in addition reactions, while the sulfone group can engage in redox processes. These interactions can modulate biological pathways and chemical processes, making the compound valuable in various applications.
Comparison with Similar Compounds
2-Ethynyl-1lambda~6~-thiolane-1,1-dione: Similar structure but with an ethynyl group instead of an ethenyl group.
3-Ethenyl-1lambda~6~-thiolane-1,1-dione: A five-membered ring analog with similar functional groups.
Uniqueness: 2-Ethenyl-1lambda~6~-thiepane-1,1-dione stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties
Properties
CAS No. |
111939-52-7 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-ethenylthiepane 1,1-dioxide |
InChI |
InChI=1S/C8H14O2S/c1-2-8-6-4-3-5-7-11(8,9)10/h2,8H,1,3-7H2 |
InChI Key |
TZXLFYMFZWVHAK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCCCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
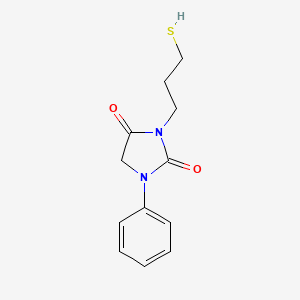
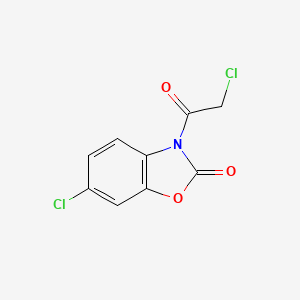
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
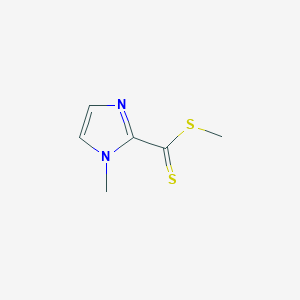

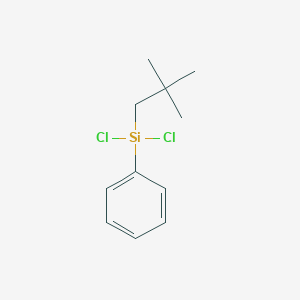

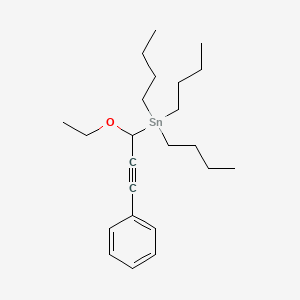
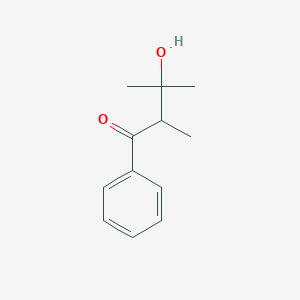
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
